molecular formula C16H13ClN2O4 B394303 2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B394303
M. Wt: 332.74g/mol
InChI Key: FCYQQISDGGSKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a chloro-nitrophenyl group and a tetrahydro-ethanoisoindole moiety

Preparation Methods

The synthesis of 2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves several steps. One common method includes the reaction of 2-chloro-5-nitrobenzenesulfonic acid with chlorosulfonic acid and/or thionyl chloride at elevated temperatures . This process yields 2-chloro-5-nitrobenzenesulfonic acid chloride, which can then be further reacted to form the desired compound. Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity, allowing it to bind to proteins and enzymes, thereby affecting their function. The pathways involved often include inhibition of enzyme activity or alteration of protein conformation .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13ClN2O4

Molecular Weight

332.74g/mol

IUPAC Name

4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C16H13ClN2O4/c17-11-6-5-10(19(22)23)7-12(11)18-15(20)13-8-1-2-9(4-3-8)14(13)16(18)21/h1-2,5-9,13-14H,3-4H2

InChI Key

FCYQQISDGGSKJH-UHFFFAOYSA-N

SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.